2,4-Dinitro-6-(1-methylheptyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

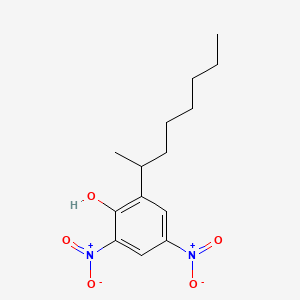

Structure

2D Structure

Properties

IUPAC Name |

2,4-dinitro-6-octan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOCCVCLRHDYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Record name | 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958067 | |

| Record name | 2,4-Dinitro-6-(octan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-22-7 | |

| Record name | 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20273 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitro-6-(1′-methylheptyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitro-6-(1-methylheptyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-6-(octan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-6-(1-alkyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dinitro-6-octan-2-ylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O69M6E83R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Dinitrophenol Chemistry

2,4-Dinitro-6-(1-methylheptyl)phenol is a member of the dinitrophenol family of chemical compounds. nih.gov These are aromatic compounds characterized by a phenol (B47542) ring substituted with two nitro (-NO₂) groups. nih.gov In this specific molecule, the nitro groups are located at positions 2 and 4 of the phenol ring, and a 1-methylheptyl group is attached at the 6th position. smolecule.com

The chemical behavior of this compound is largely dictated by its functional groups. The two electron-withdrawing nitro groups significantly increase the acidity of the phenolic hydroxyl (-OH) group, making it a weak acid. smolecule.comnoaa.gov This is a common feature of dinitrophenols and distinguishes them from the much less acidic parent phenol molecule. noaa.gov

A defining characteristic of dinitrophenols is their ability to act as uncouplers of oxidative phosphorylation in mitochondria. wikipedia.orgherts.ac.uk They function as protonophores, which can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the production of ATP. wikipedia.org Instead of being stored in ATP, the energy is released as heat. wikipedia.org The lipophilic nature of the 1-methylheptyl side chain in this compound facilitates its interaction with and transport across biological membranes.

The reactivity of this compound is also influenced by the nitro groups, which can act as oxidizing agents. smolecule.com Mixtures with reducing agents may lead to vigorous reactions. smolecule.comchemicalbook.com Aromatic nitro compounds can also react explosively with strong bases. chemicalbook.com

Contemporary Relevance and Research Impetus

Pathways of Environmental Attenuation

Environmental attenuation refers to the reduction in mass, toxicity, or concentration of a compound through various destructive (degradation) and non-destructive processes. For this compound, the primary attenuation pathways include hydrolysis, photolysis, and microbial breakdown.

The hydrolytic stability of this compound is significantly influenced by the pH of the surrounding aqueous environment. smolecule.com Research indicates a clear pH-dependent degradation pattern. The compound is most susceptible to base-catalyzed hydrolysis. smolecule.com

Under acidic conditions (pH 4), the compound is very stable, exhibiting slow degradation rates. smolecule.com At a neutral pH of 7, its stability is moderate, with intermediate rates of hydrolysis observed. smolecule.com However, in alkaline conditions (pH 9), the compound undergoes rapid degradation. smolecule.com This increased reactivity in alkaline solutions highlights the lability of the compound in the presence of bases. smolecule.com The phenolic hydroxyl group, made more acidic by the electron-withdrawing effects of the two nitro groups, likely plays a key role in these pH-dependent reactions. smolecule.com

| pH Condition | Observed Degradation Rate | Stability |

| 4 (Acidic) | Slow | Very Stable |

| 7 (Neutral) | Intermediate | Moderately Stable |

| 9 (Alkaline) | Rapid | Low (Base-Labile) |

| Data derived from research on the pH-dependent hydrolytic stability of this compound. smolecule.com |

Photochemical transformation, or photodegradation, involves the breakdown of a chemical compound by light energy. For this compound, specific data on its photostability is limited. smolecule.com However, the behavior of related dinitrophenolic compounds suggests that photochemical processes could be a relevant transformation pathway. smolecule.com

The presence of two nitro groups on the aromatic ring may contribute to its photochemical reactivity. smolecule.com Studies on the closely related compound 2,4-dinitrophenol (B41442) (2,4-DNP) have shown that its degradation can be induced by photochemical mechanisms, including the generation of hydroxyl radicals (OH•). researchgate.net While these specific pathways have not been confirmed for this compound, it is plausible that similar mechanisms could contribute to its transformation in sunlit environmental compartments, although further investigation is required. smolecule.com

Microbial activity is a primary driver for the degradation of many organic pollutants in the environment. researchgate.net While specific studies on the microbial biotransformation of this compound are not widely available, extensive research on analogous compounds like 2,4-dinitrophenol (2,4-DNP) provides significant insight into potential pathways. hibiscuspublisher.comconicet.gov.arresearchgate.net

The biodegradation of dinitrophenols is often challenging for microorganisms due to the stability conferred by the nitro substituents on the aromatic ring. hibiscuspublisher.com However, various bacterial strains have been identified that can utilize 2,4-DNP as a source of carbon and nitrogen. conicet.gov.arresearchgate.net A common aerobic degradation pathway involves the reduction of a nitro group to form an amino derivative, such as the conversion of 2,4-DNP to 2-amino-4-nitrophenol (B125904). hibiscuspublisher.com Some bacteria, like Rhodococcus species, can further degrade the molecule, leading to the release of nitrite (B80452) and eventual ring cleavage. hibiscuspublisher.comconicet.gov.ar Anaerobic transformation also typically begins with the reduction of the nitro groups. hibiscuspublisher.com It is therefore hypothesized that microbial communities in soil and water could similarly transform this compound, likely initiating the process via nitro group reduction.

Environmental Compartmentalization and Mobility Research

The distribution of this compound in the environment is determined by its physical and chemical properties, which affect its tendency to associate with soil and sediment or to dissolve and move within water systems.

The mobility of this compound in the subsurface is largely controlled by its interaction with the soil matrix, particularly through adsorption. As a phenolic compound, its adsorption behavior is strongly linked to soil pH and organic matter content. juniperpublishers.comnih.gov The compound has a pKa value between 5.69 and 6.79, meaning it acts as a weak acid. smolecule.com

In soils with a pH below its pKa, the compound will be predominantly in its neutral, non-ionic form, leading to stronger adsorption to soil particles. nih.gov Conversely, at a pH above its pKa, it will exist as an anion, which is more water-soluble and less likely to adsorb to negatively charged soil components like clay and organic matter. juniperpublishers.com Research on other dinitrophenols has shown that adsorption increases significantly at lower pH values. nih.gov The presence of certain cations, such as potassium (K+), can also enhance adsorption onto clay minerals like montmorillonite. nih.gov Therefore, the potential for leaching into groundwater is expected to be higher in alkaline soils with low organic content and lower in acidic, organic-rich soils. juniperpublishers.com

| Soil/Slurry Parameter | Effect on Adsorption | Rationale |

| Low pH (below pKa) | Increased Adsorption | The compound is in its neutral form, which has a higher affinity for soil surfaces. nih.gov |

| High pH (above pKa) | Decreased Adsorption | The compound is in its anionic form, which is repelled by negatively charged soil particles. juniperpublishers.com |

| Presence of K+ Cations | Enhanced Adsorption | Specific cations can promote binding to clay minerals. nih.gov |

| High Organic Carbon | Increased Adsorption | Organic compounds tend to partition into the soil organic matter. juniperpublishers.com |

| Table based on general principles and findings from related dinitrophenol compounds. juniperpublishers.comnih.gov |

Once in an aquatic system, the fate of this compound is governed by a combination of hydrolysis, photodegradation, and microbial action. smolecule.comjuniperpublishers.com The compound does not react rapidly with water on its own, but its dissipation is highly dependent on environmental conditions. noaa.gov

As established, hydrolytic degradation is slow in acidic water but rapid in alkaline water. smolecule.com This makes pH a critical factor in its persistence in aquatic environments. Photodegradation may occur in the upper, sunlit layers of water bodies (the photic zone), although its significance relative to other processes is not fully quantified. smolecule.com Microbial degradation is also expected to be a major pathway for its removal from water, with dissipation rates depending on factors such as nutrient availability, temperature, oxygen levels, and the presence of microbial populations already adapted to phenoxy herbicides. juniperpublishers.com The anionic form of the compound, prevalent in waters with neutral to alkaline pH, is water-soluble and can be transported with water flow, while dissipation is primarily driven by the aforementioned degradation processes. juniperpublishers.com

Plant Uptake and Translocation Studies

Research into the behavior of dinitrophenol-based compounds in plants indicates that uptake and movement are influenced by the specific chemical structure and plant species. For instance, studies on dinitroaniline herbicides, a related class of compounds, show they are primarily absorbed by emerging shoots and roots from the soil. youtube.com Their movement within the plant, or translocation, can be limited. frontiersin.org

In the case of the parent compound meptyldinocap, studies on apple trees have demonstrated its uptake following foliar application. fao.org Once absorbed, the concentration of meptyldinocap on the fruit surface declines, with a calculated half-life of 5.2 days. fao.orgfao.org This decline is accompanied by the formation of its primary metabolite, this compound (2,4-DNOP). fao.org While the parent compound is metabolized, the resulting 2,4-DNOP is found at lower concentrations, suggesting it is either not readily translocated or is quickly transformed into other substances. fao.orgfao.org

Further studies on cucumber plants showed that residues of the parent compound dissipated rapidly from the leaves and stems, with half-lives of 11.8 and 18.8 days, respectively. fao.org In general, for foliar-applied herbicides to be effective systemically, they must move from the leaf surface into the plant's vascular system, primarily the phloem, to be transported to areas of active growth. unl.edu The chemical properties of a compound, such as its ability to exist in both lipophilic (fat-soluble) and hydrophilic (water-soluble) states, are crucial for its movement across the waxy cuticle of the leaf and within the aqueous environment of the plant's cells. iastate.edu

Metabolite Formation and Environmental Persistence

Identification of Primary and Secondary Degradation Products

The primary and most significant degradation product of meptyldinocap in plants is this compound (2,4-DNOP). fao.orgfao.org This conversion occurs through the hydrolysis of the crotonate ester group of the parent molecule. epa.gov

In addition to the primary phenolic metabolite, further degradation of meptyldinocap leads to the formation of several minor, secondary metabolites. These have been identified in studies on apples and include:

2-methyl-5-nitro-7-(2-octyl)benzoxazole

2-(hydroxymethyl)-5-nitro-7-(2-octyl)benzoxazole

4-(1-propenyl)-5-nitro-7-(2-octyl)benzoxazole

5-nitro-7-(octyl)benzoxazole

2-hydroxymethyl-5-nitro-(2-octyl)-phenyl crotonamide (B15916) fao.orgfao.org

Under anaerobic conditions, such as those that can occur in flooded soils, dinitrophenol compounds can undergo reduction of their nitro groups to form amino groups. nih.gov

The following table provides a summary of the identified degradation products of meptyldinocap, the parent compound of this compound.

| Parent Compound | Primary Degradation Product | Secondary Degradation Products |

| Meptyldinocap | This compound (2,4-DNOP) | 2-methyl-5-nitro-7-(2-octyl)benzoxazole |

| 2-(hydroxymethyl)-5-nitro-7-(2-octyl)benzoxazole | ||

| 4-(1-propenyl)-5-nitro-7-(2-octyl)benzoxazole | ||

| 5-nitro-7-(octyl)benzoxazole | ||

| 2-hydroxymethyl-5-nitro-(2-octyl)-phenyl crotonamide |

Dynamics of Metabolite Accumulation and Transformation

Following the application of meptyldinocap to plants, the concentration of the parent compound decreases over time, while the concentration of its primary metabolite, this compound, is observed. fao.orgfao.org In studies on apples, the level of 2,4-DNOP remained relatively low, constituting about 24% of the total radioactivity in aged samples. fao.org This suggests that 2,4-DNOP is not accumulating to high levels and is likely being further metabolized. fao.org The concentration of this phenolic metabolite did not significantly change over time, indicating that its formation and subsequent transformation into other minor compounds occur at a relatively steady and quick pace. fao.org

The ultimate fate of these metabolites in plants appears to be incorporation into natural plant components. fao.org Further degradation can lead to the formation of small carbon units that are integrated into substances like cutin and lignin (B12514952). fao.org

In soil, the degradation of dinitrophenol compounds can be influenced by microbial activity. nih.gov Under anaerobic conditions, microbial consortia can completely degrade these compounds. nih.gov The persistence of these compounds in soil can be longer than on plant surfaces, with photolysis playing a significant role in their dissipation from foliage. fao.org

The table below outlines the observed dynamics of the primary metabolite in plant studies.

| Metabolite | Observed Dynamics in Plants | Environmental Fate |

| This compound (2,4-DNOP) | Forms from the hydrolysis of meptyldinocap. fao.org | Subject to further metabolism into more polar compounds. fao.org |

| Present at lower concentrations than the parent compound. fao.org | Can be incorporated into natural plant components like lignin and cutin. fao.org | |

| Concentration remains relatively stable over time, suggesting rapid turnover. fao.org | In soil, can be degraded by microbial action, especially under anaerobic conditions. nih.gov |

Interactions with Biological Systems and Ecological Implications

Fungal Pathogen Response and Control Efficacy Research

The chemical compound 2,4-Dinitro-6-(1-methylheptyl)phenol, and its more commonly known crotonate ester form, dinocap (B1148560), have been historically utilized in agriculture for their fungicidal and acaricidal properties. The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation, a critical process for energy production in living cells. This disruption of cellular energy metabolism forms the basis of its efficacy against various pests.

Efficacy Against Powdery Mildew Species

Dinocap has demonstrated notable efficacy as a non-systemic, contact fungicide against a variety of powdery mildew species that affect economically important crops. Its effectiveness relies on thorough application to ensure direct contact with the fungal pathogens on plant surfaces.

Research has confirmed the effectiveness of dinocap in managing apple powdery mildew, caused by the fungus Podosphaera leucotricha. ishs.orgresearchgate.netsemanticscholar.orgrichtmann.org Studies have shown that it can provide a level of control comparable to other fungicides and horticultural oils, particularly when applied shortly after inoculation. semanticscholar.orgapsnet.org In some instances, dinocap has been less effective than other systemic fungicides, especially when primary inoculum levels are high. ishs.org

Similarly, dinocap has been a tool in the management of grape powdery mildew, caused by Erysiphe necator. cabidigitallibrary.orgthepharmajournal.comresearchgate.netresearchgate.net It has been used both alone and in combination with other fungicides, such as sulfur, to enhance control and manage resistance. cabidigitallibrary.org

The compound has also been evaluated against powdery mildew on cucurbits, specifically Podosphaera xanthii. researchgate.netcucurbit.infoactahort.orgresearchgate.net While it has shown high efficacy in many cases, some studies have reported instances of decreasing effectiveness and the presence of tolerant or resistant strains. cucurbit.infoactahort.orgresearchgate.net

Furthermore, its application has been noted in the control of strawberry powdery mildew, Podosphaera aphanis. horticulture.com.auaspeagro.com

Efficacy of this compound (as Dinocap) Against Powdery Mildew Species

| Pathogen Species | Host Crop(s) | Key Findings | References |

|---|---|---|---|

| Podosphaera leucotricha | Apple | Provides control comparable to other fungicides and oils. Efficacy can be lower with high initial disease pressure. | ishs.orgresearchgate.netsemanticscholar.orgrichtmann.orgapsnet.org |

| Erysiphe necator | Grape | Effective alone or in combination with other fungicides like sulfur for enhanced control and resistance management. | cabidigitallibrary.orgthepharmajournal.comresearchgate.netresearchgate.net |

| Podosphaera xanthii | Cucurbits (e.g., Cantaloupe) | Generally effective, but reports of decreasing efficacy and resistant strains exist. | researchgate.netcucurbit.infoactahort.orgresearchgate.net |

| Podosphaera aphanis | Strawberry | Used in management programs for powdery mildew control. | horticulture.com.auaspeagro.com |

Efficacy Against Acarine Pests

Beyond its fungicidal properties, this compound also functions as an acaricide, providing control against certain mite species. This dual-action capability makes it a versatile component in integrated pest management programs.

The primary acarine target for which dinocap has been utilized is the European red mite, Panonychus ulmi, a significant pest in apple orchards. cambridge.orgtandfonline.comoup.comcabidigitallibrary.orgtandfonline.com Research has shown that dinocap is more toxic to the nymphal stages of this mite than to the adults. cambridge.org Its use in integrated control programs aims to suppress mite populations while being selective enough to allow for the survival of predatory mites, which are natural enemies of P. ulmi. tandfonline.comtandfonline.com

Acaricidal Efficacy of this compound (as Dinocap)

| Pest Species | Host Crop | Key Findings | References |

|---|---|---|---|

| Panonychus ulmi (European red mite) | Apple | More toxic to nymphs than adults. Used in integrated pest management to suppress populations while preserving some predatory mites. | cambridge.orgtandfonline.comoup.comcabidigitallibrary.orgtandfonline.com |

Mechanisms of Biological Resistance Development

The emergence of resistance to pesticides is a persistent challenge in agriculture. For this compound, several mechanisms have been identified through which fungal pathogens can develop reduced susceptibility, impacting its long-term effectiveness.

Target-Site Alterations in Fungal Pathogens

Resistance to fungicides can arise from genetic mutations that alter the target site of the chemical, reducing its binding affinity and, consequently, its inhibitory effect. nih.govresearchgate.net For fungicides with a single, specific mode of action, this is a common pathway for resistance development. nih.gov However, for multi-site inhibitors like dinocap, which disrupts the fundamental process of oxidative phosphorylation, the development of target-site resistance is generally considered to be less probable.

Despite this, the continued use of any fungicide can select for adaptive changes in pathogen populations. While specific target-site mutations conferring resistance to dinocap are not as well-documented as for other fungicide classes, the occurrence of resistant strains of powdery mildew suggests that adaptive mechanisms, which could potentially include subtle alterations in the components of the respiratory chain, may play a role. nih.govresearchgate.net

Efflux Pump Overexpression and Other Resistance Strategies

A more prevalent mechanism for fungicide resistance, particularly for multi-site inhibitors, is the enhanced activity of efflux pumps. nih.govmdpi.com These are membrane transport proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, that actively expel toxic compounds from the fungal cell. nih.govmdpi.comresearchgate.net Overexpression of the genes encoding these pumps can lead to a reduced intracellular concentration of the fungicide, preventing it from reaching a lethal threshold. nih.govfrontiersin.orgnih.gov This mechanism can confer resistance to a broad spectrum of chemically unrelated compounds, a phenomenon known as multidrug resistance (MDR). mdpi.comnih.gov In various fungal pathogens, the overexpression of efflux pumps has been linked to reduced sensitivity to different classes of fungicides. nih.govresearchgate.net This is a significant concern as it can lead to the failure of multiple chemical control options.

Cross-Resistance Phenomena and Management Implications

Cross-resistance occurs when a pathogen's resistance to one fungicide confers resistance to other fungicides, often those with a similar mode of action. researchgate.net A significant advantage of this compound is that due to its unique mode of action as an uncoupler of oxidative phosphorylation, the risk of cross-resistance with major single-site fungicide classes like strobilurins (QoIs) and demethylation inhibitors (DMIs) is generally low. nih.govresearchgate.net This characteristic makes it a valuable partner in fungicide rotation or mixture programs designed to manage resistance to these other chemical groups.

However, the development of resistance to dinocap itself in some powdery mildew populations underscores the importance of careful management. actahort.orgresearchgate.net The detection of cross-resistance between fungicides with different modes of action in some pathogens highlights the complexity of resistance mechanisms, which can sometimes be nonspecific, such as the overexpression of efflux pumps. researchgate.net Therefore, to preserve the efficacy of this compound, it is crucial to employ integrated pest management strategies that include rotating it with fungicides from different chemical groups, using it in mixtures, and incorporating non-chemical control methods. plos.org

Impact on Environmental Microbial Communities

The introduction of this compound, and its close analogue dinoseb (B1670700), into the environment can significantly influence microbial communities, which are fundamental to ecosystem health and nutrient cycling. The effects vary between terrestrial and aquatic systems due to differences in environmental conditions and microbial population structures.

Effects on Soil Microflora and Biogeochemical Cycling

The impact of this compound's analogue, dinoseb, on soil microorganisms has been a subject of research, revealing complex interactions that influence its persistence and effect on soil health. The biodegradation of dinoseb is slow and heavily dependent on the composition and activity of the native soil microflora, as well as various physicochemical parameters. epa.govepa.gov

Studies have shown that the ability of indigenous microbial communities to degrade dinoseb varies significantly between different soil types. asm.org For instance, biodegradation rates were observed to be higher in silt-loam soils compared to loamy-sand soils. asm.org A key factor influencing degradation is the availability of oxygen. Under aerobic conditions, dinoseb degradation is often limited or non-existent. nih.gov However, creating anaerobic conditions can promote the establishment of a microbial consortium capable of completely degrading the compound. nih.gov Such conditions can be stimulated by adding organic materials like starchy by-products, which leads to the consumption of oxygen and nitrate (B79036) by microbes, thereby lowering the soil's redox potential. nih.gov

The background and history of the soil also play a role. In soils with a history of chronic contamination at low concentrations, the natural microflora may be capable of establishing anaerobic conditions and degrading dinoseb following the degradation of a carbon source like starch. nih.gov Conversely, previous exposure of soils to dinoseb does not necessarily enhance biodegradation rates. asm.org

Several factors can inhibit the microbial breakdown of dinoseb. High concentrations of nitrate-N in the soil have been found to inhibit dinoseb biodegradation, accounting for a significant portion of the variability in degradation rates among different soils. asm.org In some cases, the persistence of the compound is attributed to the simple absence of native microorganisms with the metabolic capability to break it down. asm.org The number of bacteria, as measured by standard plate counts, has been identified as a strong predictor of biodegradation rates. asm.org

The table below summarizes key research findings on the factors that influence the microbial degradation of dinoseb in soil environments.

| Factor | Effect on Dinoseb Degradation | Research Finding |

| Soil Type | Variable | Biodegradation rates were higher in silt-loam soils than in loamy-sand soils. asm.org |

| Oxygen Availability | Inhibitory | Dinoseb was not degraded under aerobic conditions but was completely degraded under induced anaerobic conditions. nih.gov |

| Nitrate Concentration | Inhibitory | Soil nitrate-N inhibited dinoseb biodegradation and accounted for 39% of the variability in degradation rates between soils. asm.org |

| Microbial Population | Enhancing | Bacterial numbers were the best predictors of biodegradation rates, accounting for 53% of the variability. asm.org Persistence in some soils was due to a lack of native degradative microorganisms. asm.org |

| Organic Matter Addition | Enhancing | Adding a starchy by-product stimulated anaerobic conditions, which promoted the establishment of an anaerobic microbial consortium that completely degraded dinoseb. nih.gov |

These interactions highlight the compound's potential to alter biogeochemical cycling. The stimulation of anaerobic processes and the inhibition by nitrate directly implicate effects on the nitrogen cycle. asm.orgnih.gov The addition of carbon sources to facilitate degradation also points to a link with the carbon cycle. nih.gov

Aquatic Microbial Community Responses

In aquatic ecosystems, this compound and its analogue dinoseb are recognized as hazardous to a variety of organisms. canada.ca The principal mode of action is the uncoupling of oxidative phosphorylation, which interferes with energy synthesis in organisms. canada.ca While dinoseb is not expected to bioaccumulate significantly in aquatic life, it is expected to persist in water. epa.govcanada.ca

The compound is not readily biodegradable in most natural water environments. epa.govcanada.ca Its degradation in water is primarily driven by abiotic processes, such as photolysis (breakdown by sunlight), with a half-life of 14-18 days in surface water. epa.gov The rate of photolytic degradation can vary depending on factors like water depth and turbidity. canada.ca

The direct impact on the broader aquatic microbial community, beyond primary producers, is not extensively detailed in available research. However, the toxicity to algae is well-documented. canada.ca Studies modeling the concentration-response function for the algae Pseudokirchneriella subcapitata found it to be sensitive to dinoseb, although seemingly less so than the invertebrate Daphnia magna. nih.gov As primary producers, algae form the base of most aquatic food webs. Inhibition of algal growth can have cascading effects on the entire ecosystem, altering community structure and the flow of energy and nutrients.

While specific studies on the response of diverse aquatic bacterial and archaeal communities to this compound are limited, general research on how marine microbiomes respond to anthropogenic dissolved organic carbon suggests that such compounds can induce a range of effects. nih.gov These can include toxicological impacts and the promotion of adaptive strategies within the microbial community, potentially favoring the growth of microbes capable of degrading or resisting the pollutant. nih.gov Given that dinoseb is not easily biodegraded in water, its primary impact on aquatic microbial communities is likely to be through its toxic effects, particularly on photosynthetic microorganisms. epa.govcanada.ca

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of Dinoseb (B1670700), providing the necessary separation from complex sample components before identification and quantification. Gas and liquid chromatography, especially when coupled with mass spectrometry, are the most powerful tools for this purpose. sfu.camdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for the analysis of pesticide residues, including dinitrophenolic compounds like Dinoseb. mdpi.com The NIST Mass Spectrometry Data Center provides mass spectra of Dinoseb obtained through electron ionization, which serves as a reference for its identification. nist.gov

Research has demonstrated the utility of GC for determining Dinoseb in crops and soil. acs.org In one comparative study analyzing raspberry samples, a GC method with a nitrogen-phosphorus detector (NPD) achieved a lower limit of detection (0.01 ppm) compared to an HPLC-UV method (0.025 ppm). acs.org However, GC analysis of phenolic compounds like Dinoseb can sometimes require a derivatization step to increase their volatility and thermal stability, which adds to the sample preparation time. sfu.ca For instance, the analysis of other dinitrophenyl derivatives has involved derivatization to make them amenable to GC analysis. sfu.ca Modern approaches often utilize GC coupled with tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity in complex matrices like soil. mdpi.com

| Parameter | Details | Reference |

|---|---|---|

| Technique | Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) | acs.org |

| Sample Matrix | Raspberries | acs.org |

| Limit of Detection | 0.01 ppm | acs.org |

| Instrumentation | GC-MS/MS is a common confirmatory system for pesticide residues. | mdpi.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a revolutionary tool in environmental analysis, offering high sensitivity and selectivity for polar organic compounds like Dinoseb without the need for derivatization. spectroscopyonline.com This technique is frequently used for monitoring Dinoseb in drinking water, environmental water, soil, and various food products. hpst.czkoreascience.krnih.govsciex.com

LC-MS/MS methods often employ electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic compounds like phenols. hpst.cznih.gov The sensitivity of these methods is exceptional, with the ability to detect Dinoseb at parts-per-trillion (ppt) levels. hpst.cz For instance, an Agilent 6495 Triple Quadrupole LC/MS demonstrated detection of Dinoseb at 1–2 ppt (B1677978) in drinking water via direct injection. hpst.cz

Sample preparation can be as simple as direct injection for clean matrices or involve a solid-phase extraction (SPE) step for pre-concentration and cleanup of more complex samples like environmental water or soil. koreascience.krnih.gov An optimized SPE-UPLC-MS/MS method achieved limits of quantification (LOQs) for Dinoseb as low as 0.0002 µg/L in environmental water. koreascience.kr A separate method developed for agricultural products, livestock, and seafood reported an LOQ of 0.001 µg/g for Dinoseb with recoveries ranging from 77-111%. nih.gov

| Parameter | Method 1: Water Analysis | Method 2: Multi-Food Analysis | Reference |

|---|---|---|---|

| Technique | UPLC-MS/MS | LC-MS/MS | koreascience.kr, nih.gov |

| Sample Preparation | Direct Injection (DI) or Solid-Phase Extraction (SPE) | Acetone extraction followed by liquid-liquid partitioning and PSA column cleanup | koreascience.kr, nih.gov |

| Ionization Mode | Not specified, but typically negative ESI for phenols | Negative Ion Electrospray (ESI) | koreascience.kr, nih.gov |

| Limit of Quantification (LOQ) | DI: 0.01 µg/L; SPE: 0.0001-0.0002 µg/L | 0.001 µg/g | koreascience.kr, nih.gov |

| Matrices | Environmental Water | Agricultural products, livestock products, seafood | koreascience.kr, nih.gov |

High-performance liquid chromatography (HPLC) coupled with various detectors, particularly ultraviolet (UV) detectors, provides a robust and reliable method for quantifying Dinoseb. acs.orgnih.gov A significant advantage of HPLC for analyzing phenols is that it allows for the direct measurement of the compound without requiring derivatization, which simplifies sample processing and enhances efficiency and safety. acs.org

A validated HPLC-UV method for Dinoseb residues in raspberries involved extraction with dichloromethane, partitioning into sodium bicarbonate, followed by a final extraction and reconstitution in methanol (B129727) for analysis. acs.org Using a UV detector set at 270 nm, the method achieved a detection limit of 0.025 ppm with recoveries ranging from 78.6% to 85.5%. acs.org The absorption maximum of Dinoseb is pH-dependent, occurring at approximately 270 nm at a pH of 2.4. acs.org HPLC methods are widely applicable and have been developed for various pesticides in environmental and biological samples. nih.govresearchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | acs.org |

| Column | Reversed-phase (details not specified) | acs.org |

| Mobile Phase | Methanol/water/acetic acid mixture | acs.org |

| Detection Wavelength | 270 nm | acs.org |

| Limit of Detection | 0.025 ppm | acs.org |

| Recovery | 78.6% - 85.5% | acs.org |

Spectroscopic and Other Advanced Detection Methods

Beyond chromatography, spectroscopic techniques provide fundamental information about the molecular structure of 2,4-Dinitro-6-(1-methylheptyl)phenol and are crucial for its unambiguous identification and for studying its transformation products.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within the this compound molecule. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nist.gov For the closely related compound 2,4-dinitrophenol (B41442), reference spectra are available from evaluated collections like the Coblentz Society and are hosted on the NIST Chemistry WebBook. nist.govnist.gov These spectra show characteristic peaks for the hydroxyl (-OH) group, the aromatic ring C-H and C=C bonds, and the nitro (NO₂) groups. nist.govresearchgate.net For example, in the FTIR spectrum of the related compound 2,4-dinitrophenylhydrazine, bands around 3324 cm⁻¹, 3085 cm⁻¹, 1636 cm⁻¹, and 1321 cm⁻¹ are assigned to N-H, C-H, C-C, and N-O stretching, respectively, while a band at 838 cm⁻¹ corresponds to NO₂ scissoring. researchgate.net Similar interpretations can be applied to the spectrum of Dinoseb to confirm the presence of its key structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and chemical environment within a molecule, making it an indispensable tool for structural elucidation. smolecule.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses of this compound reveal its complete carbon framework and the arrangement of protons. smolecule.com The ¹H NMR spectrum shows distinct signals for the aromatic protons, the protons of the methyl groups, and the methylene (B1212753) protons of the branched alkyl chain. smolecule.com Quantitative NMR (qNMR) using certified reference materials can also be employed for accurate concentration determination. sigmaaldrich.com

While LC-MS/MS is highly effective for detecting and tentatively identifying metabolites, NMR is the definitive technique for confirming their exact structures. researchgate.net Studies on the related 2,4-dinitrophenol (DNP) have used LC-MS/MS to identify phase I metabolites like 2-amino-4-nitrophenol (B125904) and phase II conjugated metabolites such as DNP glucuronide. researchgate.netnih.gov Confirming the structure of these or analogous metabolites of Dinoseb would ultimately require their isolation and analysis by NMR to provide unambiguous proof of their chemical structure.

Sample Preparation and Matrix Effects in Residue Analysis

The analysis of this compound, often in conjunction with its parent compound meptyldinocap (B1662176), requires meticulous sample preparation to isolate the analyte from interfering substances. eurl-pesticides.eueurl-pesticides.eu A significant hurdle in the quantification process, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the phenomenon known as the matrix effect. chromatographyonline.commdpi.com

Matrix effects arise from the co-extraction of other components from the sample (e.g., pigments, lipids, sugars) which can either suppress or enhance the analyte's signal during analysis. restek.comchromatographyonline.comsemanticscholar.org In GC-MS, matrix components can coat active sites in the injector and column, protecting thermally labile analytes and leading to a signal enhancement. mdpi.com Conversely, in LC-MS, co-eluting matrix components can interfere with the ionization process in the source, often leading to ion suppression. restek.comchromatographyonline.com These effects can severely compromise the accuracy, precision, and reproducibility of quantitative results. chromatographyonline.com

Strategies to manage matrix effects are crucial. researchgate.net Common approaches include developing more selective sample cleanup procedures, diluting the final extract, or using corrective calibration methods. restek.com Techniques such as matrix-matched calibration, where standards are prepared in a blank matrix extract similar to the sample, are widely used to compensate for these effects. researchgate.netnih.gov The use of isotopically labeled internal standards or analyte protectants that shield the target compound from interactions can also mitigate matrix-induced variations. nih.govnih.gov

Table 1: Strategies to Mitigate Matrix Effects in the Analysis of this compound This table is interactive and can be sorted by clicking on the column headers.

| Strategy | Principle | Application Notes | Relevant Techniques |

|---|---|---|---|

| Matrix-Matched Calibration | Calibrants are prepared in a blank (analyte-free) extract of the same matrix type as the samples. This ensures that standards and samples experience similar matrix effects. eurl-pesticides.eunih.gov | Highly effective for specific sample types but can be labor-intensive if many different matrices are analyzed. researchgate.net | LC-MS/MS, GC-MS/MS |

| Analyte Protectants (APs) | A mixture of compounds is added to the sample extract to mask active sites in the GC system, preventing analyte degradation and enhancing response. nih.gov | Particularly useful in GC analysis to reduce matrix-induced enhancement and improve peak shape. Can lower matrix effects to within acceptable ranges. nih.govnih.gov | GC-MS/MS |

| Isotopically Labeled Internal Standards (IL-IS) | A stable, isotopically labeled version of the analyte is added to the sample at the beginning of the workflow. It co-elutes and experiences similar matrix effects and recovery losses. eurl-pesticides.eu | Considered the gold standard for compensation as it corrects for both matrix effects and variations in sample preparation. Availability and cost can be limiting factors. | LC-MS/MS, GC-MS/MS |

| Procedural/Standard Addition | Known amounts of the analyte are spiked into aliquots of the actual sample. The analyte concentration is determined by extrapolating the calibration curve. eurl-pesticides.eurestek.com | Very accurate as it accounts for the specific matrix of each sample. However, it is time-consuming and not practical for high-throughput screening. | LC-MS/MS, GC-MS/MS |

| Dilution | The final extract is diluted to reduce the concentration of co-extracted matrix components. restek.com | A simple approach, but it may compromise the method's sensitivity, potentially preventing detection at required low limits. | LC-MS/MS |

| Advanced Sample Cleanup | Employing more rigorous or selective cleanup steps to remove a greater proportion of interfering matrix components before analysis. restek.com | Can be highly effective but may risk loss of the target analyte and increases analysis time and cost. mdpi.com | d-SPE, SPE |

Extraction and Cleanup Strategies in Complex Matrices

The primary goal of extraction and cleanup is to efficiently transfer this compound from a complex sample matrix into a clean solvent suitable for instrumental analysis, while minimizing the co-extraction of interfering compounds. sigmaaldrich.com The choice of method depends heavily on the nature of the matrix (e.g., soil, water, fatty foods, or dry crops). orst.eduepa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a dominant method for pesticide residue analysis in a wide variety of food and agricultural matrices. nih.govsepscience.com The standard QuEChERS procedure involves an initial extraction with acetonitrile, followed by partitioning using salts like magnesium sulfate (B86663) and sodium chloride. nih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed by shaking an aliquot of the extract with a combination of sorbents to remove specific interferences. nih.govyoutube.com For example, PSA (primary secondary amine) is used to remove organic acids and sugars, while C18 is effective for removing lipids.

For dinitrophenolic compounds like this compound, which are acidic, modifications to the standard QuEChERS protocol may be necessary to ensure good recovery. eurl-pesticides.eu European Union Reference Laboratories (EURLs) have adopted citrate-buffered QuEChERS (EN 15662) for the extraction of meptyldinocap and its phenol (B47542) from various commodities. eurl-pesticides.eu For high-oil content matrices, specialized versions like the QuOil method are employed. eurl-pesticides.eu

Liquid-Liquid Extraction (LLE) is a classical technique that remains relevant, particularly for water samples. unl.ptajol.info It involves partitioning the analyte between the aqueous sample (with pH adjusted to ensure the analyte is in its neutral form) and an immiscible organic solvent. unl.pt While effective, LLE can be labor-intensive and consume large volumes of organic solvents. ajol.info Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have been developed as faster and more environmentally friendly alternatives. ajol.info

Table 2: Common Extraction and Cleanup Techniques for Dinitrophenol Residue Analysis This table is interactive and can be sorted by clicking on the column headers.

| Technique | Matrix Type | Principle | Typical Sorbents/Solvents |

|---|---|---|---|

| QuEChERS | Fruits, Vegetables, Cereals | Acetonitrile extraction followed by salting-out and d-SPE cleanup. nih.gov | Acetonitrile, Magnesium Sulfate, PSA, C18, GCB |

| QuOil | High-Fat Matrices (e.g., oils, nuts) | A modification of QuEChERS adapted for samples with high lipid content. eurl-pesticides.eu | Acetonitrile, Hexane, appropriate d-SPE sorbents. |

| Liquid-Liquid Extraction (LLE) | Water, Soil | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. unl.pt | Ethyl Acetate, Dichloromethane |

| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed from a liquid sample onto a solid sorbent, washed, and then eluted with a small volume of solvent. | C18, Polymeric Sorbents |

Hydrolytic Conversion for Enhanced Analytical Sensitivity

A key strategy to improve the analysis of meptyldinocap residues involves the intentional conversion of the parent ester to its phenolic moiety, this compound. eurl-pesticides.eueurl-pesticides.eu This approach is driven by the superior analytical performance of the phenol, particularly in LC-MS/MS with negative electrospray ionization (ESI-). eurl-pesticides.eu

The phenol (2,4-DNOP) provides a much more intense and sensitive signal in the mass spectrometer compared to its parent ester, meptyldinocap. eurl-pesticides.eu Meptyldinocap itself often shows in-source fragmentation to the phenol, but the direct analysis of the ester is less sensitive. eurl-pesticides.eu Therefore, a controlled chemical reaction is used to convert all the meptyldinocap in the sample extract to this compound before injection. eurl-pesticides.eu

This conversion is typically achieved through alkaline hydrolysis. eurl-pesticides.eu After the initial QuEChERS extraction, an aliquot of the final extract is treated with a base, such as ammonia, to rapidly and completely hydrolyze the meptyldinocap ester. eurl-pesticides.eu This simplifies the analysis by consolidating the residue into a single, more responsive chemical entity. eurl-pesticides.eu This is especially valuable since regulatory residue definitions often include the sum of the parent compound and its phenol, expressed as the parent compound. eurl-pesticides.euepa.gov

Table 3: Conditions for Alkaline Hydrolysis of Meptyldinocap This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reaction | Alkaline Hydrolysis | To convert meptyldinocap ester to its corresponding phenol, this compound. | eurl-pesticides.eu |

| Reagent | Ammonia Solution (e.g., 25%) | Provides the alkaline environment needed to catalyze the hydrolysis of the ester linkage. | eurl-pesticides.eu |

| Solvent/Matrix | QuEChERS extract (Acetonitrile) | The hydrolysis is performed directly on an aliquot of the final sample extract. | eurl-pesticides.eueurl-pesticides.eu |

| Post-Reaction | Neutralization (e.g., with Acetic Acid) | To stop the reaction and prepare the sample for stable injection into the LC-MS/MS system. | eurl-pesticides.eu |

| Analytical Benefit | Increased Sensitivity & Simplified Quantification | The resulting phenol (2,4-DNOP) yields a significantly stronger signal in ESI- mode, improving detection limits and simplifying the measurement to a single analyte. | eurl-pesticides.eu |

Future Research Directions and Unanswered Questions

Elucidation of Complex Metabolic Pathways and Unidentified Metabolites

The biotransformation of 2,4-Dinitro-6-(1-methylheptyl)phenol, a compound also known as dinoseb (B1670700), is a complex process that is not yet fully understood. Studies have shown that after administration to rats, a significant portion of the compound is excreted in urine (40-65%) and feces (30-40%). wikipedia.org Analysis using thin-layer chromatography (TLC) has indicated the presence of several metabolites of dinoseb, though these have not all been identified. wikipedia.org In vivo and in vitro studies have corroborated these findings, highlighting the need for further research to characterize these unknown metabolic products. wikipedia.org

One study involving the administration of 14C-labeled dinoseb to adult rats demonstrated extensive metabolism of the parent compound, with about 70% of the recovered dose excreted in the urine. researchgate.net High-performance liquid chromatography (HPLC) analysis of the urine confirmed the presence of multiple metabolites. researchgate.net While some metabolites have been identified, a complete profile of all metabolic products and their biological activities remains to be established.

Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to definitively identify the full spectrum of metabolites. Understanding these metabolic pathways is crucial for a comprehensive assessment of the compound's biological impact.

Advanced Modeling of Environmental Fate and Distribution

Predicting the environmental fate and distribution of this compound is essential for understanding its environmental impact. The compound is known to have a high potential for leaching into groundwater and can be persistent in water, although it is generally not persistent in soil. herts.ac.uk Its environmental behavior is influenced by factors such as soil type, pH, and organic carbon content. researchgate.net

Current models for predicting the distribution of chemicals in the environment are becoming increasingly sophisticated. Species Distribution Models (SDMs) and Ecological Niche Models (ENMs) are used to predict the geographic distribution of species based on environmental data. museucienciesjournals.catnih.gov These models can be adapted to forecast the potential spread and concentration of chemical compounds in various ecosystems. More advanced approaches, such as deep learning neural networks that utilize time series of spatial data, offer the potential for more dynamic and accurate predictions of a compound's distribution over time. biorxiv.org

Future research should focus on developing and applying these advanced modeling techniques to this compound. This would involve integrating data on its physicochemical properties, environmental degradation rates, and interactions with different environmental matrices to create more robust and predictive models. canada.caepa.govepa.gov Such models would be invaluable for risk assessment and environmental management.

Evolution of Resistance in Agricultural Systems and Mitigation Strategies

The development of resistance to herbicides in weed populations is a significant challenge in agriculture. ucdavis.edu Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov TSR involves genetic mutations in the target protein of the herbicide, reducing its binding affinity. nih.govnih.gov NTSR can involve several mechanisms, including reduced herbicide uptake, altered translocation within the plant, or enhanced metabolic detoxification of the herbicide. ucdavis.edunih.gov

Weeds have demonstrated the ability to evolve resistance to a wide range of herbicides, and it is plausible that resistance to this compound has occurred in regions where it was used extensively. ucdavis.eduresearchgate.net

A variety of strategies can be employed to mitigate the evolution of herbicide resistance. These are broadly applicable and would be relevant for managing resistance to this compound where it might still be in use.

Table 1: Strategies for Mitigating Herbicide Resistance

| Strategy | Description |

|---|---|

| Crop Rotation | Planting different crops in successive seasons disrupts the life cycles of weeds associated with a particular crop and reduces the selection pressure from a single herbicide. pesticidestewardship.orgepa.govcroplife.org.au |

| Integrated Pest Management (IPM) | This approach combines various pest control methods, including cultural practices (e.g., tillage), biological controls, and the judicious use of chemical pesticides. pesticidestewardship.orgepa.gov |

| Rotation of Herbicide Modes of Action | Alternating herbicides with different mechanisms of action helps to prevent the selection of weeds resistant to a single mode of action. grdc.com.au |

| Tank-Mixing Herbicides | Applying a mixture of herbicides with different modes of action can be more effective and delay the onset of resistance. epa.gov |

| Maintaining Healthy Crops | Vigorous and healthy crops are better able to compete with weeds, reducing the reliance on herbicides. pesticidestewardship.org |

| Scouting and Monitoring | Regular monitoring of fields allows for the early detection of resistant weed populations, enabling timely intervention. pesticidestewardship.orggrdc.com.au |

Future research in this area should investigate the specific mechanisms of resistance to this compound in weed species where it has been observed. Additionally, modeling studies could help to predict the effectiveness of different mitigation strategies in various agricultural settings. researchgate.net

Novel Applications and Derivatization Research

Beyond its primary use as a herbicide, this compound has found applications in other industrial processes. It is used as a polymerization inhibitor, often referred to as DNBP, to prevent the thermally induced polymerization of monomers like styrene (B11656) during purification. wikipedia.org Nufarm, a chemical manufacturer, offers DNBP as a leading retarder for the styrene industry and also provides it in mixtures with other stable free radicals to enhance cost-effectiveness. nufarm.com

Historically, related dinitrophenols were used as fungicides, and this compound itself has been noted for its fungicidal properties. wikipedia.org

Research into the derivatization of this compound to create novel molecules with enhanced or different functionalities is an area ripe for exploration. The development of new pesticides, for instance, is an ongoing field of research, with a focus on creating compounds with novel modes of action to combat resistance. nih.gov By modifying the chemical structure of this compound, it may be possible to develop new fungicides, insecticides, or other specialty chemicals. For example, research into other chemical families has led to the development of novel fungicides that act as plant defense activators. nih.gov

Future research could focus on synthesizing and screening derivatives of this compound for various biological activities. This could lead to the discovery of new applications for this chemical scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Dinoseb, DNBP |

| 14C-labeled dinoseb | - |

Q & A

Basic: What are the recommended synthesis protocols for 2,4-Dinitro-6-(1-methylheptyl)phenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves nitration of phenolic precursors. Key steps include:

- Nitration Optimization : Controlled addition of nitric acid to avoid over-nitration, which may produce unstable byproducts. Temperature should be maintained below 50°C to minimize decomposition .

- Alkylation : Introducing the 1-methylheptyl group via Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃. Post-reaction neutralization with weak acids (e.g., acetic acid) prevents residual base interactions .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) effectively isolates the compound. Purity can be validated via HPLC (C18 column, UV detection at 254 nm) .

Basic: What analytical techniques are validated for quantifying this compound in complex matrices like biological or environmental samples?

Methodological Answer:

- LC-MS/MS : Hydrolysis of precursors (e.g., meptyldinocap) with 1% ethanolamine converts metabolites to the target compound. Neutralization with formic acid ensures compatibility with reversed-phase columns (e.g., C18). Quantification using MRM transitions (e.g., m/z 320 → 183) achieves detection limits of 0.01 ppm in soil and plant tissues .

- Validation Criteria : Include recovery rates (85–110%), inter-day precision (<15% RSD), and matrix-matched calibration to address ion suppression .

Advanced: How can researchers mitigate explosion risks during experimental handling of this compound?

Methodological Answer:

- Incompatibility Management : Avoid contact with reducing agents (e.g., NaBH₄) and strong bases (e.g., NaOH). Use inert solvents (e.g., acetonitrile) instead of polar aprotic solvents that may accelerate redox reactions .

- Small-Scale Testing : Conduct thermal stability assays (DSC/TGA) to identify exothermic decomposition thresholds (~150°C). Ventilated fume hoods and blast shields are mandatory for reactions above 50°C .

Advanced: How can ecotoxicological data from structural analogs (e.g., dinoseb) inform risk assessments for this compound?

Methodological Answer:

- Extrapolation Strategies : Compare log P values (dinoseb: 3.1 vs. target compound: ~4.2) to predict bioaccumulation potential. Acute toxicity in aquatic organisms (e.g., LC₅₀ for rainbow trout: 184 mg/L for analogs) suggests similar hazards, but species-specific assays are critical due to alkyl chain differences .

- Microcosm Studies : Simulate environmental persistence using OECD 307 guidelines, monitoring nitro-group reduction products (e.g., amino derivatives) via GC-MS .

Advanced: What distinguishes this compound from structurally similar nitro-phenols in terms of reactivity and applications?

Methodological Answer:

- Functional Group Analysis : The 1-methylheptyl chain enhances lipophilicity (log P ~4.2) compared to shorter-chain analogs (e.g., dinoseb, log P 3.1), influencing membrane permeability in toxicological studies .

- Reactivity Profile : Unlike 2,4-dinitrophenol (a mitochondrial uncoupler), the target compound’s alkyl chain reduces water solubility, limiting bioactivity but increasing soil adsorption .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Meta-Analysis : Cross-reference studies using the OECD QSAR Toolbox to identify structural alerts (e.g., nitro groups) and adjust for purity discrepancies (e.g., commercial samples vs. synthesized standards) .

- In Silico Modeling : Apply molecular docking to predict binding affinity with enzymes like cytochrome P450, validating via in vitro hepatocyte assays .

Advanced: What metabolic pathways are implicated in the environmental degradation of this compound?

Methodological Answer:

- Hydrolytic Pathways : Meptyldinocap hydrolyzes to the target compound in alkaline soils (t₁/₂ = 7–14 days). Monitor via ¹H NMR (disappearance of ester peaks at δ 6.8–7.2 ppm) .

- Microbial Degradation : Soil microcosms under aerobic conditions show nitro-reductase activity producing 2-amino-4-nitro derivatives, quantified via LC-HRMS .

Advanced: What decomposition products form under thermal stress, and how can they be analytically characterized?

Methodological Answer:

- Pyrolytic Products : Heating above 150°C generates NOₓ and phenolic radicals, detected via FTIR (peaks at 1600 cm⁻¹ for aromatic C=C) and EPR for radical intermediates .

- GC-MS Profiling : Use DB-5MS columns (30 m × 0.25 mm) with electron ionization to identify 2-methylheptene (m/z 112) and nitrobenzene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.